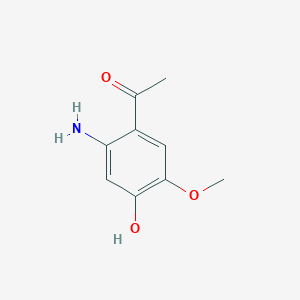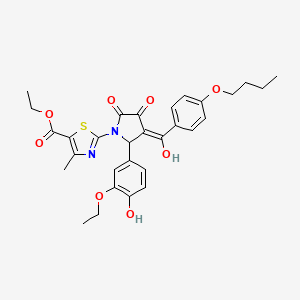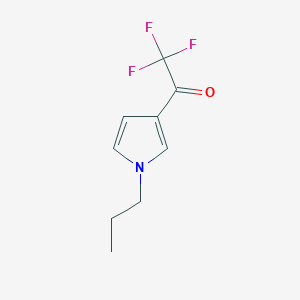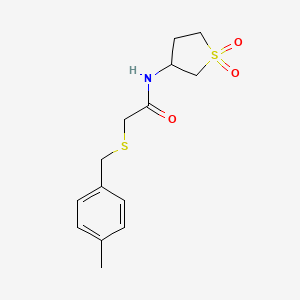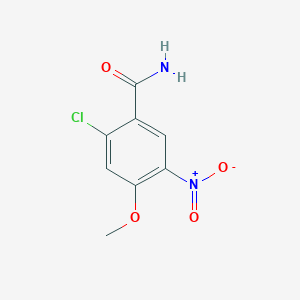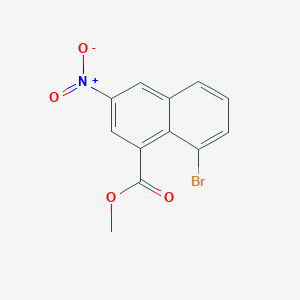
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H8BrNO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, nitro, and ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by nitration and esterification. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate depends on its chemical structure and the functional groups present. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can interact with molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-8-methyl-naphthalene-1-carboxylate
- 1-bromo-8-chloro-naphthalene
Comparison: Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H8BrNO4 |
|---|---|
Poids moléculaire |
310.10 g/mol |
Nom IUPAC |
methyl 8-bromo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrNO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
Clé InChI |
SUFDXZUYUKRWFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


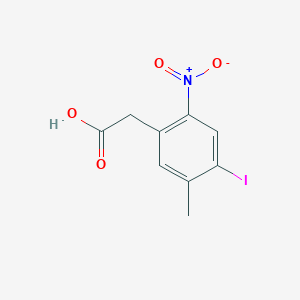
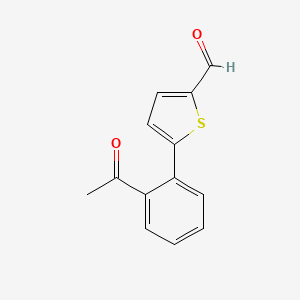
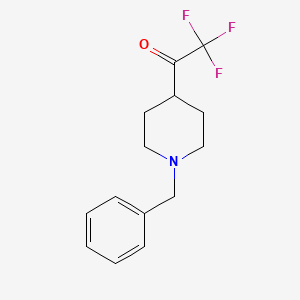
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
